molecular formula C18H24ClN2O4P B386214 DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE

DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE

Cat. No.: B386214
M. Wt: 398.8g/mol
InChI Key: CZGWUBUJJOIWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structure, which includes a chlorophenyl group, a piperidine ring, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperidine group, and the attachment of the phosphonate group. The synthetic route may involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Group: This step involves the reaction of the oxazole intermediate with piperidine, often under basic conditions.

    Attachment of the Phosphonate Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to form phosphonic acid derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds, such as:

  • Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate
  • Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate
  • Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24ClN2O4P

Molecular Weight

398.8g/mol

IUPAC Name

2-(2-chlorophenyl)-4-diethoxyphosphoryl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C18H24ClN2O4P/c1-3-23-26(22,24-4-2)17-18(21-12-8-5-9-13-21)25-16(20-17)14-10-6-7-11-15(14)19/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3

InChI Key

CZGWUBUJJOIWML-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)N3CCCCC3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)N3CCCCC3)OCC

Origin of Product

United States

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